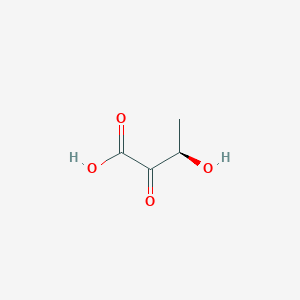

(R)-3-Hydroxy-2-oxobutanoicacid

Description

Contextualization within Alpha-Keto Beta-Hydroxy Acid Research

(R)-3-Hydroxy-2-oxobutanoic acid is structurally classified as both an alpha-keto acid and a beta-hydroxy acid. This dual functionality imparts distinct chemical properties and metabolic significance to the molecule. nih.govfoodb.ca Alpha-keto acids feature a ketone group adjacent to a carboxylic acid, making them important intermediates in the metabolism of amino acids and carbohydrates. britannica.com Beta-hydroxy acids contain a hydroxyl group on the carbon atom two positions away from the carboxylic acid group. foodb.camimedb.org

The presence of both functional groups in (R)-3-Hydroxy-2-oxobutanoic acid creates a versatile chemical entity. ontosight.ai It is an intermediate in several metabolic pathways, including the breakdown of the essential amino acid threonine. ontosight.ai The alpha-keto group is a reactive site for enzymatic transformations such as decarboxylation and transamination, while the beta-hydroxy group introduces chirality and potential for further oxidation or reduction reactions. Research into this class of compounds often explores their roles as metabolic intermediates, their impact on cellular redox balance, and their potential as biomarkers for various metabolic conditions. ontosight.ailmdb.ca

Table 1: Physicochemical Properties of 3-Hydroxy-2-oxobutanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H6O4 | nih.gov |

| Average Mass | 118.088 g/mol | nih.gov |

| Monoisotopic Mass | 118.02661 g/mol | ebi.ac.uk |

| IUPAC Name | 3-hydroxy-2-oxobutanoic acid | nih.gov |

| Synonyms | beta-Hydroxy-alpha-ketobutyric acid, 3-hydroxy-alpha-ketobutyrate | ontosight.ainih.gov |

Enantiomeric Purity and Stereochemical Significance in Academic Inquiry

Stereochemistry is paramount in biological systems, as enzymes and receptors are typically highly specific for one enantiomer (a non-superimposable mirror image) of a chiral molecule. In the context of 3-hydroxy-2-oxobutanoic acid, the spatial arrangement of the hydroxyl group at the C3 position—designated as either (R) or (S)—determines its metabolic fate and biological function.

The (S)-enantiomer, for instance, is a well-characterized intermediate in the biosynthesis of branched-chain amino acids like valine and isoleucine. Its formation is catalyzed by enzymes such as acetolactate synthase, which ensures stereospecific production.

Conversely, the significance of the (R)-enantiomer is emerging in different contexts, particularly in pathological states. Research has highlighted a metabolic pathway involving a stereoisomer, (3S)-hydroxy-2-oxobutanoic acid, which is a metabolite of threonine. nih.gov In certain cancers, such as Acute Myeloid Leukemia (AML) with mutations in isocitrate dehydrogenase (IDH) 1 and 2, this compound is a substrate for the mutant enzymes. nih.gov These neomorphic enzymes stereospecifically reduce the 2-oxo group, converting (3S)-hydroxy-2-oxobutanoic acid into (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). nih.gov This transformation is analogous to the conversion of 2-oxoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG) by the same mutant enzymes. This underscores the critical importance of the specific stereochemistry at both the C2 and C3 positions for enzymatic recognition and reaction.

The synthesis of enantiomerically pure forms of such compounds for research is a key challenge, often requiring stereoselective enzymes like ketoreductases (KREDs) or sophisticated chiral catalysts to achieve high purity. researchgate.netnih.gov

Overview of Contemporary Research Domains and Open Questions

A primary domain of contemporary research on (R)-3-Hydroxy-2-oxobutanoic acid and its stereoisomers is in the field of cancer metabolism. The discovery of its link to mutant IDH enzymes has opened new avenues of investigation. nih.gov

Key Research Areas:

Oncometabolite Discovery: A major focus is determining whether the downstream product, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), acts as an oncometabolite. nih.gov Like 2-HG, it may play a role in cancer pathogenesis by influencing the epigenetic landscape of the cell. nih.govmdpi.com

Biomarker Development: 2,3-DHBA has shown potential as a highly specific and sensitive biomarker for detecting IDH1 and IDH2 mutations in AML patients, in some cases performing better than 2-HG itself. nih.govmdpi.com Further studies are needed to validate its use for diagnosis, prognosis, and monitoring treatment response. mdpi.com

Open Questions:

What is the precise biochemical mechanism and efficiency of the conversion of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA by mutant IDH enzymes in various cell types? nih.govmdpi.com

Does 2,3-DHBA have a direct role in the development or progression of cancer? nih.gov

What are the full biological characteristics and potential downstream effects of elevated 2,3-DHBA levels in cells? nih.gov

Can urinary or plasma levels of 2,3-DHBA serve as a reliable non-invasive biomarker for cancers with IDH mutations? nih.govmdpi.com

Addressing these questions is crucial for a deeper understanding of cancer metabolism and could pave the way for novel diagnostic and therapeutic strategies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

68862-42-0 |

|---|---|

Molecular Formula |

C4H6O4 |

Molecular Weight |

118.09 g/mol |

IUPAC Name |

(3R)-3-hydroxy-2-oxobutanoic acid |

InChI |

InChI=1S/C4H6O4/c1-2(5)3(6)4(7)8/h2,5H,1H3,(H,7,8)/t2-/m1/s1 |

InChI Key |

QWZIITCYKKSZGN-UWTATZPHSA-N |

Isomeric SMILES |

C[C@H](C(=O)C(=O)O)O |

Canonical SMILES |

CC(C(=O)C(=O)O)O |

Origin of Product |

United States |

Stereoselective Synthesis and Advanced Methodologies for Chiral Hydroxy Oxobutanoic Acids

Chemoenzymatic Synthetic Routes for Enantiopure Alpha-Keto Beta-Hydroxy Carboxylic Acid Derivatives

Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes to perform challenging chemical transformations under mild, aqueous conditions. nih.gov This approach is particularly effective for constructing complex chiral molecules, including the precursors to (R)-3-Hydroxy-2-oxobutanoic acid.

Aldolases are a class of enzymes that catalyze stereoselective aldol (B89426) addition reactions, forming new carbon-carbon bonds with precise control over the resulting stereochemistry. nih.gov These enzymes are powerful tools for synthesizing chiral polyols and hydroxy acids. nih.gov

One notable example is the Type I aldolase (B8822740) NahE, which catalyzes the condensation of pyruvate (B1213749) with a wide array of aldehydes. thieme-connect.com While often used to create α,β-unsaturated 2-oxo acids, the initial aldol addition product is a β-hydroxy-α-keto acid, a direct structural analog of 3-hydroxy-2-oxobutanoic acid. The enzyme exhibits broad substrate specificity, accepting over 35 different (hetero)aromatic and aliphatic aldehydes, demonstrating its versatility as a catalyst for organic synthesis. thieme-connect.comthieme-connect.com For instance, the NahE-catalyzed reaction between pyruvate and various aldehydes can produce the corresponding aldol products in high yields, often exceeding 90%. thieme-connect.com The development and engineering of aldolases continue to expand their synthetic utility, allowing for the creation of diverse and complex organic chemicals from simple, inexpensive starting materials. nih.gov

Similarly, L-threonine aldolase is utilized in the synthesis of β-hydroxy-α-L-amino acids, showcasing the capability of this enzyme class to generate specific stereoisomers. nih.govdigitellinc.com The de novo biosynthesis of related compounds, such as (S)-α-acetolactic acid, involves the enzyme acetolactate synthase, which facilitates a stereospecific condensation of pyruvate, highlighting nature's use of similar strategies.

Tandem, or cascade, biocatalytic reactions involve multiple enzymatic steps performed in a single pot, offering a highly efficient route to complex molecules by minimizing intermediate purification steps. A common strategy for producing chiral hydroxy acids involves combining an aldolase-catalyzed condensation with a subsequent reduction step catalyzed by an oxidoreductase. For example, two distinct NADPH-dependent oxidoreductases from baker's yeast (Saccharomyces cerevisiae) have been identified that enantioselectively reduce 3-oxo esters to either the corresponding (S)- or (R)-3-hydroxy acid esters. nih.gov Integrating such an enzyme into a cascade with an aldolase could provide a direct route to the desired enantiopure product.

Oxidative decarboxylation is another powerful transformation in both biological systems and synthetic chemistry. wikipedia.org While it involves the loss of a carboxyl group, it can be a key step in a synthetic sequence. For instance, the oxidative decarboxylation of α-hydroxy acids can be achieved using functional models of nonheme iron oxygenases. rsc.org In modern synthetic methods, photoredox or transition metal catalysis can initiate the decarboxylation of carboxylic acids to generate alkyl radicals, which can then participate in further bond-forming reactions. acs.orgsioc-journal.cn This strategy allows for the conversion of readily available carboxylic acids into valuable building blocks. A synthetic route could be envisioned where a more complex precursor is synthesized enzymatically, followed by a selective oxidative decarboxylation to yield the final target scaffold.

Asymmetric Catalytic Hydrogenation for Chiral Beta-Hydroxy Esters

Asymmetric catalytic hydrogenation is one of the most reliable and widely used methods for the synthesis of chiral alcohols from prochiral ketones or alkenes. This technique employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the substrate selectively, resulting in a product with high enantiomeric excess.

The catalyst system developed by Noyori and co-workers, based on Ruthenium(II) complexes of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), is exceptionally effective for the asymmetric hydrogenation of functionalized ketones, including β-keto esters. nih.govharvard.edu Halogen-containing BINAP-Ru(II) complexes are particularly efficient catalysts for these transformations. nih.govpitt.edu

The hydrogenation of various β-keto esters using an (R)-BINAP–Ru complex proceeds with high enantioselectivity (>99:1) to give the corresponding (R)-β-hydroxy esters. nih.gov The reaction is often performed in an alcoholic solvent with a high substrate-to-catalyst ratio (S/C), sometimes up to 10,000, making it suitable for industrial applications. nih.gov The mechanism involves the formation of a Ru-H species which coordinates to the keto ester. The enantioselectivity is determined during the subsequent hydride transfer step. nih.gov This method has been successfully applied to the synthesis of intermediates for important pharmaceuticals, such as carbapenem (B1253116) antibiotics, through a process known as dynamic kinetic resolution. nih.govresearchgate.netrsc.org

| Substrate | Catalyst | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Methyl 2-benzamidomethyl-3-oxobutanoate | [RuI{(R)-binap}(p-cymene)]I | Methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate | Up to 98% | 99% | researchgate.netrsc.org |

| Racemic methyl α-(benzamidomethyl)-acetoacetate | (R)-BINAP–Ru | (2S,3R) hydroxy ester | 94:6 syn/anti | 99.5% | nih.gov |

| Generic β-keto esters | Halogen-containing BINAP–Ru complexes | Chiral β-hydroxy esters | Not Applicable | High ee | nih.gov |

While Ru-BINAP systems are highly effective, a range of other chiral catalysts have been developed for the enantioselective reduction of ketones and their derivatives.

Nickel-Based Catalysts: Homogeneous chiral nickel-bisphosphine complexes have been shown to catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, affording anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. rsc.orgnih.gov

Copper-Based Catalysts: Chiral N-heterocyclic carbene (NHC) ligands combined with copper have been used for the enantioselective conjugate reduction of α,β-unsaturated esters. The phenolic hydroxy group on the chiral NHC ligand was found to be crucial for achieving high enantioselectivity. beilstein-journals.org

Iridium-Based Catalysts: Chiral spiro pyridyl phosphine (B1218219) ligand-Iridium catalysts are effective in the kinetic resolution of racemic δ-hydroxyl esters via asymmetric catalytic hydrogenation, yielding products with very high enantioselectivity. google.com

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses an oxazaborolidine catalyst, generated in situ from a chiral amino alcohol and borane (B79455), to reduce prochiral ketones with high enantioselectivity. youtube.com This method is reliable and can be applied to a wide variety of ketones, including challenging substrates like trifluoromethyl ketones, by tuning the catalyst and borane source. researchgate.netmdpi.com

Enzymatic Reductions: As mentioned previously, enzymes from baker's yeast can perform highly enantioselective reductions of 3-oxo esters to either the (R) or (S) alcohol, depending on the specific enzyme used. nih.gov The development of tailor-made ketoreductases through directed evolution has made biocatalysis a preferred method for synthesizing many chiral alcohols on an industrial scale. researchgate.net

| Catalyst Type | Metal/Core | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Bisphosphine Complex | Nickel | α-Amino-β-keto esters | High diastereo- and enantioselectivity | rsc.orgnih.gov |

| Phenol-NHC Ligand | Copper | α,β-Unsaturated esters | Phenolic -OH group essential for selectivity | beilstein-journals.org |

| Spiro Pyridyl Phosphine | Iridium | Racemic δ-hydroxyl esters | Effective for kinetic resolution | google.com |

| CBS Catalyst | Boron (Oxazaborolidine) | Prochiral ketones | Predictable stereochemistry, high ee | youtube.com |

| Oxidoreductase | Enzyme (Biocatalyst) | 3-oxo, 4-oxo, 5-oxo esters | Specific for (R) or (S) product | nih.gov |

Modern Chemical Strategies for Enantioselective Formation of Beta-Hydroxy Acid Scaffolds

The field of organic synthesis is continually evolving, with new strategies emerging that offer greater efficiency, selectivity, and sustainability. For the construction of chiral β-hydroxy acid frameworks, several modern approaches are noteworthy.

Telescoping synthesis, which combines multiple reaction steps into a single, continuous process without isolating intermediates, represents a powerful strategy for rapidly assembling complex molecules. acs.org This approach has been used to create γ-lactone-fused indanones through a rhodium-catalyzed C-H activation followed by a cascade of cyclizations. acs.org A similar telescoped or one-pot approach could be designed for β-hydroxy acid synthesis, potentially combining a C-C bond formation with an asymmetric reduction.

Metallaphotoredox catalysis is a rapidly developing field that merges photoredox catalysis with transition metal catalysis. An Ir/Ni dual catalytic system driven by low-energy orange light has been developed for both oxidative and reductive decarboxylative arylation, activating carboxylic acids or their derivatives. acs.org This highlights the potential for using light-driven methods to perform challenging transformations under mild conditions.

The directed evolution of enzymes has transformed biocatalysis from a niche technology into a mainstream industrial tool. researchgate.net Scientists can now create tailor-made enzymes with high activity and selectivity for non-natural substrates, enabling the efficient and green synthesis of complex chiral molecules like the pharmaceutical sitagliptin. researchgate.net This approach offers a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure hydroxy acids.

Finally, novel cycloaddition strategies continue to be developed. For example, a formal [3+1] cycloaddition of cyclopropanones with sulfur ylides provides a stereospecific route to enantioenriched cyclobutanones, demonstrating how unconventional ring-expansion methods can be used to build chiral scaffolds. acs.org

Biopolymer Degradation as a Source for Chiral Hydroxycarboxylic Acids

The pursuit of sustainable and enantiomerically pure chemicals has led researchers to explore renewable resources as viable starting materials. Biopolymers, particularly polyhydroxyalkanoates (PHAs), represent a promising and eco-friendly source for chiral (R)-hydroxycarboxylic acids. nih.gov These biopolyesters are accumulated by various microorganisms as intracellular carbon and energy reserves and can be broken down to yield valuable chiral monomers. wikipedia.org

Polyhydroxyalkanoates are a family of natural polyesters synthesized by numerous bacteria. nih.gov These polymers are composed of (R)-hydroxyalkanoic acid monomer units, making their degradation an attractive route to obtain these enantiopure building blocks, which are otherwise challenging to produce via conventional organic synthesis. wikipedia.org The hydrolysis of PHA polymers leads to enantiomerically pure (R)-hydroxycarboxylic acids ((R)-HAs), which are valuable synthons for producing fine chemicals such as pharmaceuticals, vitamins, and antibiotics. nih.govwikipedia.org

The most well-known and widely studied PHA is poly(R-3-hydroxybutyrate) or P(3HB), a homopolymer of (R)-3-hydroxybutanoic acid. The degradation of P(3HB), typically through acid hydrolysis, yields its constituent monomer, (R)-3-hydroxybutanoic acid, a key chiral precursor. nih.gov This process provides a direct pathway from a renewable biopolymer to a valuable chiral molecule.

The range of obtainable chiral monomers is not limited to (R)-3-hydroxybutanoic acid. Bacteria can produce a wide variety of PHAs consisting of over 140 different chiral (R)-hydroxycarboxylic acids. nih.gov For example, (R)-3-hydroxyoctanoic acid can be derived from its corresponding PHA. nih.gov Research has demonstrated efficient methods for producing various (R)-3-hydroxycarboxylic acids by biotechnologically converting polyhydroxyalkanoates. nih.gov This involves the hydrolysis of the biopolymer to release the monomeric acids. These monomers, such as (R)-3-hydroxybutanoic acid, serve as versatile chiral precursors that can be further modified enzymatically or chemically to generate other high-value compounds. nih.govacs.org For instance, the enzyme (R)-3-hydroxybutyrate dehydrogenase can oxidize the hydroxyl group of (R)-3-hydroxybutanoate. wikipedia.orgacs.orgsigmaaldrich.com

While biopolymer degradation is a robust method for producing a variety of chiral hydroxycarboxylic acids, the direct production of (R)-3-Hydroxy-2-oxobutanoic acid from a common PHA has not been extensively documented. The process primarily yields precursors like (R)-3-hydroxybutanoic acid, which would then require subsequent specific oxidation at the C2 position to form the target compound.

The table below summarizes examples of chiral hydroxycarboxylic acids that can be obtained from the degradation of their corresponding biopolymers.

| Biopolymer (PHA) | Chiral Hydroxycarboxylic Acid Monomer |

| Poly(R-3-hydroxybutyrate) (P(3HB)) | (R)-3-Hydroxybutanoic acid |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) | (R)-3-Hydroxybutanoic acid & (R)-3-Hydroxyhexanoic acid |

| Polyhydroxyalkanoate (generic) | (R)-3-Hydroxyoctanoic acid |

Biosynthetic Pathways and Enzymatic Transformations Involving 3 Hydroxy 2 Oxobutanoic Acid Stereoisomers

Metabolic Derivation of (3S)-Hydroxy-2-oxobutanoic Acid from Threonine

(3S)-Hydroxy-2-oxobutanoic acid, also known as α-keto-β-hydroxybutyrate, is a metabolic derivative of the amino acid threonine. nih.gov The primary catabolic pathway for threonine involves threonine-ammonia lyase, which converts threonine to 2-oxobutanoic acid (α-ketobutyrate). nih.gov However, an alternative pathway involves the transamination of threonine, which results in the formation of (3S)-hydroxy-2-oxobutanoic acid. nih.gov This transamination reaction has been established through studies using labeled threonine, which demonstrated its conversion to 2,3-dihydroxybutanoic acid (2,3-DHBA), a downstream metabolite of (3S)-hydroxy-2-oxobutanoic acid. nih.gov

Neomorphic Isocitrate Dehydrogenase Activity on (3S)-Hydroxy-2-oxobutanoic Acid

Reduction to (2R,3S)-Dihydroxybutanoic Acid by Mutant Isocitrate Dehydrogenase 1 and 2 (IDH1 and IDH2)

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes, commonly found in certain cancers like acute myeloid leukemia (AML), lead to a "neomorphic" (new function) activity. mdpi.comnih.gov Instead of their usual function of converting isocitrate to α-ketoglutarate, these mutant enzymes gain the ability to reduce α-keto acids. mdpi.com One such novel function is the reduction of (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). nih.govmdpi.com This reaction is stereospecific, involving the reduction of the 2-oxo group to a (2R)-hydroxy group. mdpi.com

A study involving metabolomics of plasma from AML patients showed that levels of 2,3-DHBA were significantly elevated in patients with IDH1 and IDH2 mutations compared to those with the wild-type enzymes. mdpi.comnih.gov Furthermore, there was a strong positive correlation between the concentrations of 2,3-DHBA and (2R)-hydroxyglutaric acid (2R-HG), the established oncometabolite produced by mutant IDH enzymes. nih.govmdpi.comnih.gov This provides strong evidence that mutant IDH1 and IDH2 are responsible for the production of 2,3-DHBA from its precursor, (3S)-hydroxy-2-oxobutanoic acid. nih.govmdpi.com

Implications in Altered Metabolic Landscapes and Potential Roles

The production of 2,3-DHBA by mutant IDH1 and IDH2 highlights the broader metabolic disturbances caused by these mutations beyond the well-known accumulation of 2R-HG. mdpi.comnih.gov The altered metabolic landscape in cancers with IDH mutations is therefore more complex than previously understood. mdpi.com While the exact role of 2,3-DHBA in the pathogenesis of these cancers is still under investigation, its discovery opens new avenues for research. nih.govmdpi.com It is hypothesized that, similar to 2R-HG, 2,3-DHBA may have a role in modifying the epigenetic landscape, which could contribute to the development and progression of the disease. nih.govmdpi.com Further studies are required to confirm the direct biochemical conversion in cell lines and to investigate the potential pathogenetic properties of 2,3-DHBA in AML and other cancers with neomorphic IDH activity. nih.govmdpi.com

Enzymatic Interconversions with Other Alpha-Keto Acids and Branched-Chain Amino Acid Metabolism Intermediates

(3S)-Hydroxy-2-oxobutanoic acid is structurally related to intermediates in branched-chain amino acid (BCAA) metabolism. For instance, the transamination of isoleucine with 2-oxoglutarate, catalyzed by branched-chain amino acid transaminases (BCAT1 and BCAT2), produces α-keto-β-methylvalerate. nih.gov While a direct enzymatic link between (3S)-hydroxy-2-oxobutanoic acid and the canonical BCAA pathways is not fully characterized, the structural similarities suggest potential for enzymatic crosstalk.

Ketol-acid reductoisomerase (KARI) is an enzyme involved in the biosynthesis of valine and isoleucine. It acts on α-keto-β-hydroxy acid substrates, such as (S)-2-acetolactate and (S)-2-aceto-2-hydroxybutyrate, catalyzing an isomerization and subsequent reduction. This enzymatic activity on similar α-hydroxy-β-keto acid structures points to a broader enzymatic landscape that could potentially involve (3S)-hydroxy-2-oxobutanoic acid or its isomers.

Other Identified Enzymatic Roles in Oxidoreduction Processes

Hydroxyacid oxidases are a class of FMN-dependent enzymes that catalyze the oxidation of (S)-2-hydroxy acids to their corresponding 2-keto acids. nih.gov For example, glycolate (B3277807) oxidase has been shown to have a high degree of selectivity for (S)-enantiomers of various 2-hydroxy acids, oxidizing them while leaving the (R)-isomers untouched. nih.gov This enzyme exhibits activity on substrates like 2-hydroxybutanoic acid, converting it to 2-oxobutanoic acid. nih.gov This demonstrates a class of enzymes capable of acting on hydroxybutanoic acid structures, suggesting a potential role for similar oxidoreductases in the metabolism of 3-hydroxy-2-oxobutanoic acid stereoisomers.

Stereochemical Characterization and Chirality in Research on 3 Hydroxy 2 Oxobutanoic Acids

Methodologies for Enantiomeric Excess and Absolute Configuration Determination

The determination of the absolute configuration and enantiomeric excess of chiral molecules like (R)-3-Hydroxy-2-oxobutanoic acid is fundamental to understanding their properties. The absolute configuration describes the three-dimensional arrangement of atoms of a chiral molecular entity. wikipedia.org A widely used method for this is the Cahn-Ingold-Prelog (CIP) priority rules, which assign a descriptor, either R (from the Latin rectus for right) or S (from the Latin sinister for left), to each chiral center based on the atomic numbers of the attached groups. wikipedia.orgchemistrysteps.com

To assign the absolute configuration, each atom connected to the chiral center is prioritized. chemistrysteps.com The group with the highest atomic number receives the highest priority. chemistrysteps.comquora.com An arrow is then drawn from the highest priority group to the second, and then to the third highest priority group. chemistrysteps.comquora.com If the arrow points in a clockwise direction, the configuration is designated as R. chemistrysteps.comquora.com Conversely, a counter-clockwise direction indicates an S configuration. quora.com This system provides an unambiguous way to name and differentiate between enantiomers. libretexts.org

While the CIP rules provide a theoretical framework, experimental techniques are necessary to determine the absolute configuration of a newly synthesized or isolated chiral compound. X-ray crystallography has historically been a definitive method, providing the precise spatial arrangement of atoms in a crystalline state. wikipedia.org In 1951, J. M. Bijvoet first used anomalous dispersion in X-ray crystallography to determine the absolute configuration of sodium rubidium tartrate, which in turn confirmed the configuration of (+)-glyceraldehyde. wikipedia.org Other instrumental techniques employed for this purpose include optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and ultraviolet-visible (UV-Vis) spectroscopy. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be used to differentiate between enantiomers and determine their absolute configuration. wikipedia.org

The enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other, is often determined using chromatographic methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for their individual quantification.

Table 1: Methodologies for Stereochemical Characterization

| Technique | Application | Principle |

| Cahn-Ingold-Prelog (CIP) Rules | Assignment of absolute configuration (R/S) | Prioritization of substituents based on atomic number. chemistrysteps.comquora.com |

| X-ray Crystallography | Determination of absolute configuration | Diffraction of X-rays by a single crystal to determine the 3D atomic structure. wikipedia.org |

| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration | Measurement of the change in optical rotation of a substance with a change in the wavelength of light. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org |

| Chiral HPLC | Determination of enantiomeric excess | Separation of enantiomers on a chiral stationary phase. nih.gov |

| NMR with Chiral Shift Reagents | Determination of absolute configuration and enantiomeric excess | Formation of diastereomeric complexes with different NMR spectra. wikipedia.org |

Analysis of Stereoselectivity in Enzymatic and Chemical Reactions

The synthesis of a specific stereoisomer of 3-hydroxy-2-oxobutanoic acid requires stereoselective methods, which favor the formation of one stereoisomer over others. Both enzymatic and chemical approaches have been developed to achieve high levels of stereoselectivity.

Stereoselective synthesis is crucial as different stereoisomers can exhibit distinct biological activities. For instance, the drug thalidomide (B1683933) exists as two enantiomers; one was effective against morning sickness, while the other caused severe birth defects, tragically highlighting the importance of stereochemistry in pharmacology. libretexts.org

In chemical synthesis, achieving stereoselectivity often involves the use of chiral catalysts or auxiliaries. Asymmetric transfer hydrogenation of specific ketones is one method that has been used to produce optically active alcohols, which can then be converted to the desired product. nih.gov The choice of reagents and reaction conditions can significantly influence the stereochemical outcome of a synthesis.

Enzymatic reactions are renowned for their high stereoselectivity, often proceeding with near-perfect enantiomeric and diastereomeric purity. This specificity arises from the highly structured three-dimensional active sites of enzymes, which can precisely orient the substrate for a specific reaction pathway. For example, the reduction of a ketone to a specific alcohol enantiomer can be achieved with high efficiency using an appropriate oxidoreductase enzyme.

The stereoselectivity of a reaction is typically quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. These values represent the degree to which one stereoisomer is favored over the other.

Table 2: Comparison of Stereoselective Synthesis Methods

| Method | Advantages | Disadvantages | Key Considerations |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting, substrate scope may be narrow. | Enzyme selection, pH, temperature, co-factor regeneration. |

| Chemical Synthesis (with chiral catalysts) | Broad substrate scope, scalable. | Catalysts can be expensive and sensitive to air and moisture, may require harsh reaction conditions. | Catalyst design, solvent effects, temperature. youtube.com |

Diastereomer Differentiation and Structural Elucidation in Complex Biological Matrices

Analyzing stereoisomers, including diastereomers, of 3-hydroxy-2-oxobutanoic acid within complex biological matrices such as urine, serum, or cerebrospinal fluid presents significant analytical challenges. researchgate.net Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties.

The structural elucidation of these compounds often requires a combination of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for this type of analysis due to its high sensitivity and selectivity. researchgate.net Chromatographic separation, particularly with HPLC, is essential to resolve the different stereoisomers before they enter the mass spectrometer. researchgate.net

Further structural confirmation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. For instance, techniques like HPLC coupled with solid-phase extraction (SPE) and subsequent NMR analysis have been successfully used to elucidate the structures of metabolites in complex mixtures. researchgate.net

The presence of multiple structural isomers and diastereomers in biological samples necessitates robust analytical methods for their separation and identification. researchgate.net This is crucial for understanding the metabolic pathways and biological roles of these compounds. For example, studies on the metabolism of phenolic compounds by gut microbiota have revealed a vast array of structural isomers and conjugates, highlighting the complexity of the metabolome. researchgate.net

Table 3: Analytical Techniques for Stereoisomer Analysis in Biological Samples

| Technique | Application | Information Provided |

| HPLC | Separation of stereoisomers | Retention time for each isomer. researchgate.net |

| Mass Spectrometry (MS) | Detection and quantification | Mass-to-charge ratio, fragmentation patterns. researchgate.net |

| NMR Spectroscopy | Structural elucidation | Detailed information on molecular structure and stereochemistry. researchgate.net |

| LC-MS | Combined separation and detection | High-throughput analysis of complex mixtures. researchgate.net |

Theoretical and Computational Chemistry Studies on 3 Hydroxy 2 Oxobutanoic Acid Systems

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the properties of (R)-3-hydroxy-2-oxobutanoic acid.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like (R)-3-hydroxy-2-oxobutanoic acid, which has several rotatable bonds, this extends to a conformational analysis to identify the various low-energy conformers and the global minimum energy structure.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to perform these optimizations. acs.org The process involves systematically exploring the potential energy surface of the molecule by rotating key dihedral angles, such as those around the C2-C3 and C3-O3 bonds. For each starting geometry, the energy is minimized to find the nearest local minimum.

The expected outcome would be a set of optimized conformers with their relative energies, allowing for the determination of the most stable conformation under isolated, gas-phase conditions. Studies on similar molecules, such as monosaccharides and azapeptides, have demonstrated the power of DFT in elucidating the preferred conformations, which are often governed by intramolecular hydrogen bonding and steric effects. rsc.orgmdpi.com For (R)-3-hydroxy-2-oxobutanoic acid, a key interaction would be the potential for hydrogen bonding between the hydroxyl group at C3 and the carbonyl group at C2 or the carboxylic acid moiety.

Table 1: Hypothetical Low-Energy Conformers of (R)-3-Hydroxy-2-oxobutanoic Acid and Key Dihedral Angles

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle O=C2-C3-O (°) | Dihedral Angle H-O3-C3-C2 (°) | Intramolecular H-bond |

| 1 | 0.00 | ~60 | ~180 | O3-H···O=C2 |

| 2 | 1.5 | ~180 | ~60 | None |

| 3 | 2.1 | ~-60 | ~-60 | O3-H···O=C(OH) |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The actual values would require specific calculations.

Once the geometry is optimized, DFT is used to calculate the electronic properties of (R)-3-hydroxy-2-oxobutanoic acid. Key insights are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For (R)-3-hydroxy-2-oxobutanoic acid, the HOMO would likely be localized on the oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO would be centered on the pi-antibonding orbitals of the carbonyl groups.

Furthermore, DFT calculations can provide atomic charges, such as Mulliken charges, which describe the distribution of electron density across the molecule. This information helps in identifying electrophilic and nucleophilic sites, which is fundamental for predicting how the molecule will interact with other reagents. For instance, the carbon atoms of the carbonyl groups are expected to carry a partial positive charge, making them susceptible to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of (R)-3-Hydroxy-2-oxobutanoic Acid from DFT Calculations

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Mulliken Charge on C2 | +0.45 e |

| Mulliken Charge on C3 | +0.15 e |

| Mulliken Charge on O(carbonyl C2) | -0.50 e |

| Mulliken Charge on O(hydroxyl C3) | -0.65 e |

Note: This table is for illustrative purposes. The actual values would be obtained from specific DFT calculations.

Quantum-Mechanical Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for identifying and characterizing molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum-mechanical methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. mdpi.comescholarship.org The predicted spectrum for (R)-3-hydroxy-2-oxobutanoic acid would show characteristic signals for the methyl, hydroxyl, methine, and carboxylic acid protons and carbons. Comparing these predicted shifts with experimental data can confirm the molecular structure and its dominant conformation in solution. acs.org The typical downfield shift for a carboxylic acid proton (10-12 ppm) is a well-known feature that would be expected in the predicted ¹H NMR spectrum. libretexts.org

UV-Vis spectroscopy predictions involve calculating the electronic transition energies and oscillator strengths. For (R)-3-hydroxy-2-oxobutanoic acid, the main electronic transitions would likely be the n → π* transitions associated with the carbonyl groups. Time-dependent DFT (TD-DFT) is the standard method for such calculations, providing the wavelength of maximum absorption (λmax).

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (like in a solvent or interacting with other molecules) over time.

In an MD simulation of (R)-3-hydroxy-2-oxobutanoic acid, typically in a box of water molecules, the system's evolution is tracked by solving Newton's equations of motion for every atom. This allows for the study of intermolecular interactions, such as hydrogen bonding between the acid and surrounding water molecules. paperswithcode.comemerginginvestigators.org Key parameters that can be analyzed from MD simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. emerginginvestigators.org

Such simulations would provide a detailed picture of how (R)-3-hydroxy-2-oxobutanoic acid is solvated and how its conformation might change in an aqueous environment compared to the gas phase.

Solvation Models and Environmental Effects in Computational Studies

To account for the influence of a solvent on molecular properties without the computational expense of explicit solvent molecules in an MD simulation, continuum solvation models are often employed. acs.org Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. rsc.orgresearchgate.net

By performing DFT calculations with a PCM, it is possible to study how the solvent affects the conformational equilibrium and electronic properties of (R)-3-hydroxy-2-oxobutanoic acid. For example, polar solvents are known to stabilize more polar conformers. orientjchem.orgresearchgate.net In the case of this molecule, a polar solvent might favor conformations where the dipole moment is maximized, potentially altering the relative energies of the conformers predicted in the gas phase. These models are crucial for obtaining results that are comparable to experimental data, which are most often collected in solution.

Advanced Analytical Methodologies for Characterization and Metabolomic Analysis

Chromatographic Techniques for Separation and Identification

Chromatography, coupled with mass spectrometry, provides the high sensitivity and selectivity required for the analysis of (R)-3-hydroxy-2-oxobutanoic acid in metabolomics research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the targeted analysis of small, volatile, and thermally stable metabolites. nih.gov However, for non-volatile compounds like (R)-3-hydroxy-2-oxobutanoic acid, a chemical derivatization step is necessary to increase their volatility. nih.govresearchgate.netjfda-online.com This process modifies the analyte's functional groups, making it suitable for GC analysis. researchgate.net

Common derivatization reactions include silylation, alkylation (esterification), and acylation. researchgate.netresearchgate.net For organic acids, esterification is a popular alkylation method that yields stable derivatives for GC analysis. gcms.cz Silylation, the substitution of an active hydrogen with a silyl (B83357) group, is also widely used to reduce polarity and increase volatility. gcms.cz A two-step derivatization process involving methoxyamination followed by trimethylsilylation is often employed for keto-acids to prevent keto-enol tautomerism. gcms.cz

In targeted metabolomics, GC-MS operates in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.govgcms.cz This allows for the accurate quantification of specific metabolites like (R)-3-hydroxy-2-oxobutanoic acid in complex biological samples such as plasma or serum. nih.gov

Table 1: GC-MS Derivatization Strategies for Organic and Keto Acids

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | Hydroxyl, Carboxyl | Increase volatility, thermal stability gcms.cz |

| Esterification | Boron trifluoride (BF3) in methanol (B129727) researchgate.net | Carboxyl | Increase volatility, improve peak shape gcms.cz |

| Methoxyamination | Methoxyamine hydrochloride gcms.cz | Keto | Suppress keto-enol tautomerism gcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile metabolites like (R)-3-hydroxy-2-oxobutanoic acid, often without the need for derivatization. nih.govresearchgate.net Targeted LC-MS/MS protocols have been developed for the semi-quantitative analysis of hundreds of polar metabolites in various biological samples. nih.gov These methods typically involve a sample pretreatment step, such as protein precipitation and liquid-liquid extraction, to isolate the polar metabolites. nih.gov

Reverse-phase liquid chromatography (RPLC) is a common separation technique, but can be challenging for highly polar compounds. Ion-pair reversed-phase chromatography can be employed to improve retention and separation of such analytes. labrulez.com The choice of mobile phase modifiers, including their composition and pH, is critical for optimizing separation efficiency and selectivity. labrulez.com

Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Protocols for Metabolomics

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful and complementary technique to RPLC for the analysis of highly polar and ionic compounds. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, which is advantageous for MS detection. nih.gov This technique is particularly effective for separating a wide range of polar metabolites, including organic acids, amino acids, and sugars. nih.govnih.govrsc.org

HILIC-MS methods have been developed for the comprehensive profiling of polar metabolites in a single run, without the need for derivatization. nih.govnih.gov These methods offer high sensitivity and throughput, making them ideal for metabolomics studies. nih.govnih.gov The separation mechanism in HILIC is complex and can be influenced by factors such as the type of stationary phase, mobile phase composition, and temperature, all of which can be adjusted to optimize selectivity. chromatographyonline.com

Table 2: Comparison of Chromatographic Techniques for (R)-3-Hydroxy-2-oxobutanoic Acid Analysis

| Technique | Derivatization Requirement | Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Required | High chromatographic resolution, established libraries | Targeted metabolomics of small volatile compounds nih.gov |

| LC-MS (RPLC) | Not always required | Suitable for a wide range of polarities | Broad-based metabolomics nih.gov |

| HILIC-MS | Not usually required | Excellent for highly polar and ionic compounds nih.govnih.gov | "Polaromics," targeted and untargeted analysis of polar metabolites nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in a sample. americanpharmaceuticalreview.com It is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei present. nih.gov

For structural elucidation, various one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. researchgate.netcore.ac.uk 1D ¹H NMR spectra provide information on the chemical environment of protons, while 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between atoms, allowing for the unambiguous assignment of the molecular structure. core.ac.ukresearchgate.net

Quantitative NMR (qNMR) is used to determine the concentration of analytes in a sample. americanpharmaceuticalreview.comnih.gov This can be achieved through relative quantification, comparing signal intensities to a control, or absolute quantification, using an internal or external standard. nih.gov For complex mixtures, advanced qNMR techniques, such as those employing Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences, can be used to suppress signals from large molecules like proteins, allowing for the clear observation and quantification of small metabolites. americanpharmaceuticalreview.com Variable temperature (VT) ¹H-qNMR can be used to study conformational changes and improve quantification accuracy for molecules with restricted bond rotation. nih.gov

Table 3: Key NMR Parameters for Analysis

| NMR Parameter | Information Provided | Application in (R)-3-Hydroxy-2-oxobutanoic Acid Analysis |

|---|---|---|

| Chemical Shift (δ) | Electronic environment of a nucleus | Structural identification |

| Spin-Spin Coupling (J) | Connectivity between neighboring nuclei | Elucidation of molecular structure core.ac.uk |

| Signal Integral | Relative number of nuclei | Quantitative analysis (qNMR) nih.gov |

| Relaxation Times (T1, T2) | Molecular dynamics and size | Optimization of quantitative experiments nih.gov |

Isotopic Labeling Strategies for Metabolic Flux and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, providing quantitative measurements of metabolic fluxes. nih.govnih.gov This approach, often referred to as metabolic flux analysis (MFA), involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and then measuring the incorporation of the label into downstream metabolites. researchgate.netmedchemexpress.com

For studying the metabolism of (R)-3-hydroxy-2-oxobutanoic acid, a precursor like ¹³C-labeled threonine can be used. nih.gov Threonine is converted to 2-amino-3-ketobutyrate, which can then be metabolized to other compounds. creative-proteomics.com By analyzing the isotopic enrichment patterns in (R)-3-hydroxy-2-oxobutanoic acid and related metabolites using MS or NMR, the relative activities of different metabolic pathways can be determined. researchgate.net For example, the degradation of threonine can proceed via threonine dehydrogenase to form 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. creative-proteomics.com

The design of isotopic labeling experiments is crucial for obtaining accurate flux measurements. researchgate.net The choice of the isotopic tracer and the specific labeling pattern can significantly impact the precision of the estimated fluxes. researchgate.net Combining data from parallel labeling experiments with different tracers can further enhance the accuracy of the analysis. researchgate.net

Advanced Data Processing and Chemometric Methods in Metabolomics Research

The large and complex datasets generated in metabolomics studies require advanced data processing and statistical methods to extract meaningful biological information. nih.gov The workflow typically involves several steps, including data cleaning, normalization, and statistical analysis. nih.govmdpi.com

Initial processing of raw data from MS or NMR includes peak detection, alignment, and quantification. nih.gov This is followed by data normalization to correct for variations in sample loading and analytical performance. mdpi.com

Chemometric methods, which are multivariate statistical techniques, are then applied to identify patterns and differences between sample groups. purdue.edu Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and visualization to identify outliers and trends. mdpi.com Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Support Vector Machines (SVM), are used to build predictive models and identify metabolites that are most important for discriminating between different biological conditions. nih.govmdpi.com

For metabolite identification, the processed spectral data is compared against spectral libraries and databases. nih.govnih.gov Further analysis often involves pathway enrichment analysis to understand the biological context of the observed metabolic changes. nih.gov

Table 4: Common Chemometric Methods in Metabolomics

| Method | Type | Purpose |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data visualization, outlier detection, pattern recognition mdpi.com |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification, biomarker identification |

| Support Vector Machines (SVM) | Supervised | Classification, building predictive models nih.gov |

| Hierarchical Clustering Analysis (HCA) | Unsupervised | Grouping samples based on metabolic profiles |

Chemical Reactivity and Derivatization Mechanisms of 3 Hydroxy 2 Oxobutanoic Acid Core Structure

Oxidation-Reduction Mechanisms Affecting Alpha-Keto and Beta-Hydroxy Groups

The presence of both an oxidizable secondary alcohol (beta-hydroxy group) and a reducible ketone (alpha-keto group) on the same carbon backbone allows for a rich redox chemistry.

The alpha-keto group of (R)-3-hydroxy-2-oxobutanoic acid is susceptible to reduction to a hydroxyl group. This transformation is a key step in various metabolic pathways. For instance, the metabolic precursor (3S)-hydroxy-2-oxobutanoic acid undergoes stereospecific reduction of its α-keto group to form (2R,3S)-dihydroxybutanoic acid. mdpi.com This reduction highlights the biological importance of converting α-keto acids to their corresponding α-hydroxy acids. In a laboratory setting, this reduction can be achieved using various reducing agents. The Wolff-Kishner reduction, for example, is a classic method for converting a carbonyl group to a methylene (B1212753) group under basic conditions, though it can also lead to the reduction of the ketone to an alcohol as a side reaction. wikipedia.org

Conversely, the beta-hydroxy group, being a secondary alcohol, can be oxidized to a ketone. This would result in the formation of 2,3-dioxobutanoic acid. While specific studies on the oxidation of (R)-3-hydroxy-2-oxobutanoic acid are not prevalent in the reviewed literature, the general principles of secondary alcohol oxidation apply. Common oxidizing agents for this transformation include chromate-based reagents or milder, more selective methods developed in modern organic synthesis.

The interconversion between the alpha-keto and alpha-hydroxy forms of branched-chain acids has been studied in humans. While the equilibrium often favors the formation of the α-hydroxy analogue, the in vivo reduction of the α-keto acid can be slow. nih.gov

Table 1: Summary of Oxidation and Reduction Reactions

| Functional Group | Reaction Type | Product Functional Group | Potential Reagents/Conditions |

|---|---|---|---|

| Alpha-Keto | Reduction | Alpha-Hydroxy | Biological: Reductase enzymes; Chemical: NaBH4, Wolff-Kishner reagents wikipedia.org |

| Beta-Hydroxy | Oxidation | Beta-Keto | Chromic acid, PCC, Swern oxidation |

Reaction Kinetics and Mechanistic Pathways of Functional Group Transformations

The kinetics and mechanisms of reactions involving (R)-3-hydroxy-2-oxobutanoic acid are influenced by the electronic effects of its functional groups. The electron-withdrawing nature of the alpha-keto and carboxylic acid groups can impact the reactivity of the beta-hydroxy group.

One of the significant reactions of α-keto acids is their interaction with hydroxylamines to form amides, known as the α-ketoacid-hydroxylamine (KAHA) ligation. The mechanism of this reaction has been shown to be complex, potentially involving the formation of a nitrone intermediate followed by a decarboxylative condensation to yield the amide product, with water and carbon dioxide as the only byproducts. researchgate.net The reaction kinetics can be influenced by the type of hydroxylamine (B1172632) used and the solvent system. researchgate.net

Decarboxylation is another critical reaction pathway, particularly for β-keto acids. youtube.comyoutube.com While (R)-3-hydroxy-2-oxobutanoic acid is an α-keto acid, under certain conditions, particularly enzymatic catalysis, it can undergo transformations that may lead to decarboxylation. For instance, the decarboxylation of α-keto acids is a key step in the citric acid cycle, though it often requires a complex enzymatic machinery. youtube.com The mechanism for the non-enzymatic thermal decarboxylation of β-keto acids typically proceeds through a cyclic transition state, a pathway not directly available to α-keto acids. youtube.com

The annulation of α-keto acids with various partners like ketones and alkynes has been reported, leading to the formation of substituted butenolides. researchgate.net These reactions are often promoted by Lewis or Brønsted acids and proceed through mechanisms involving the initial activation of the α-keto acid. researchgate.net

Strategies for Functionalization and Esterification for Research Applications

For research applications, the derivatization of (R)-3-hydroxy-2-oxobutanoic acid is crucial for creating molecular probes, linking to other molecules, or modifying its physicochemical properties. Esterification of the carboxylic acid group is a common functionalization strategy.

Standard acid-catalyzed esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable method. A procedure for the synthesis of (R)-(−)-methyl 3-hydroxybutanoate from poly-[(R)-3-hydroxybutyric acid] involves refluxing in methanol (B129727) with sulfuric acid, demonstrating a practical approach to esterification. orgsyn.org Another green and efficient method for esterification of carboxylic acids involves the use of a dried Dowex H+/NaI system, which can be performed at room temperature for activated acids.

The hydroxyl group at the beta-position offers another site for functionalization. It can be acylated to form esters or etherified. For example, the enantiomeric purity of ethyl 3-hydroxybutanoate is often determined by forming a derivative with (R)-(+)-1-methoxy-1-trifluoromethylphenylacetyl (MTPA) chloride and analyzing the diastereomeric esters by NMR. orgsyn.org This demonstrates a strategy for attaching a chiral auxiliary or a reporter group to the hydroxyl moiety.

More advanced functionalization strategies can be envisioned, drawing from the chemistry of related biopolymers like polyhydroxyalkanoates (PHAs). For instance, the hydroxyl groups of PHAs can be modified, or the polymer can be depolymerized to yield functionalized monomers. researchgate.net A common strategy involves the introduction of terminal alkyne or azide (B81097) groups, which can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules. researchgate.net This approach could be adapted to (R)-3-hydroxy-2-oxobutanoic acid, where the hydroxyl group is first converted to a leaving group and then substituted with an azide, or the carboxylic acid is coupled with an alkyne-containing alcohol or amine.

Table 2: Functionalization and Esterification Strategies

| Functional Group Targeted | Reaction Type | Reagents/Method | Purpose |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, H₂SO₄ orgsyn.org | Protection, improve solubility, create volatile derivatives for GC analysis |

| Carboxylic Acid | Esterification | Alcohol, Dowex H+/NaI | Greener alternative to strong acid catalysis |

| Beta-Hydroxy | Acylation | (R)-(+)-MTPA chloride orgsyn.org | Determination of enantiomeric purity, attachment of reporter groups |

| Beta-Hydroxy | Derivatization to Azide/Alkyne | Mesylation/Tosylation followed by NaN₃; or esterification with an alkyne-containing alcohol | Enabling "click chemistry" for conjugation to other molecules researchgate.net |

Research Prospects and Broader Implications for Alpha Keto Beta Hydroxy Acids

Discovery and Characterization of Novel Enzymatic Activities

The exploration of the enzymatic landscape surrounding alpha-keto beta-hydroxy acids is revealing a host of novel biocatalytic activities. High-throughput screening methods have been instrumental in the discovery of new enzymes. orgsyn.org For instance, screening putative oxidases has led to the identification of previously uncharacterized enzymes with potential applications in the synthesis and modification of these compounds. orgsyn.org

Key enzymes already identified as acting on analogs of (R)-3-Hydroxy-2-oxobutanoic acid include:

Acetolactate synthase (ALS) : Also known as acetohydroxy acid synthase (AHAS), this enzyme is crucial in the biosynthesis of branched-chain amino acids. It catalyzes the condensation of pyruvate (B1213749) with 2-oxobutanoate (B1229078) to form (S)-2-aceto-2-hydroxybutyrate, a direct precursor to isoleucine.

Ketol-acid reductoisomerase (KARI) : This enzyme facilitates a two-step reaction involving an alkyl migration and an NADPH-dependent reduction to convert alpha-keto beta-hydroxy acid intermediates into stable dihydroxy acids.

The characterization of such enzymes not only elucidates their role in established metabolic pathways but also opens avenues for their use in biocatalysis. The development of efficient biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones is a significant area of research, with applications in the pharmaceutical industry for producing chiral building blocks for drugs. acs.orgnih.gov Biocatalytic approaches, including the use of thiamine (B1217682) diphosphate-dependent lyases and whole-cell redox processes, offer environmentally friendly and highly selective methods for producing enantiomerically pure alpha-hydroxy ketones. acs.orgnih.gov

Exploration of Pathophysiological Roles and Biomarker Potential in Disease Models

Recent research has highlighted the potential of alpha-keto beta-hydroxy acids and their metabolites as biomarkers in human diseases. A notable example is the link between a stereoisomer of the title compound, (3S)-hydroxy-2-oxobutanoic acid, and certain cancers. In acute myeloid leukemia (AML) patients with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes, elevated levels of (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) have been observed. mdpi.com This metabolite is formed by the reduction of (3S)-hydroxy-2-oxobutanoic acid, a process that appears to be carried out by the mutant IDH enzymes. mdpi.com

The accumulation of 2,3-DHBA in these cancer cells suggests that it may function as an oncometabolite, a metabolite that drives the progression of cancer. mdpi.com Furthermore, studies have shown that 2,3-DHBA is a more sensitive and specific biomarker for the presence of IDH1/2 mutations in AML than the well-established oncometabolite 2-hydroxyglutarate (2-HG). mdpi.com This discovery has significant implications for the diagnosis and monitoring of AML and potentially other cancers with similar mutations. mdpi.com Further research is needed to fully understand the pathogenetic properties of 2,3-DHBA and its role in modifying the epigenetic landscape of cancer cells. mdpi.com

Beyond cancer, related hydroxy-carboxylic acids are known to act as signaling molecules through specific G protein-coupled receptors, such as the hydroxy-carboxylic acid receptors (HCARs). These receptors are involved in regulating metabolic processes, including lipolysis, and have been implicated in inflammatory diseases. nih.gov The exploration of how (R)-3-Hydroxy-2-oxobutanoic acid and its related compounds interact with these signaling pathways could reveal new therapeutic targets for a range of metabolic and inflammatory disorders.

Advancements in Asymmetric Synthesis for Industrial and Research Scale-Up

The production of enantiomerically pure (R)-3-Hydroxy-2-oxobutanoic acid and other chiral alpha-keto beta-hydroxy acids is crucial for their study and potential application. Significant advancements in asymmetric synthesis are making their production more efficient and scalable for both research and industrial purposes.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. mdpi.com Engineered enzymes, such as carbonyl reductases, have been developed to exhibit high catalytic efficiency and stereoselectivity in the production of chiral beta-hydroxy alpha-amino esters, which are structurally related to the title compound. acs.org These enzymes can achieve high conversion rates at impressive substrate concentrations, making them suitable for gram-scale biosynthesis and demonstrating potential for industrial applications. acs.org

Several biocatalytic approaches are being explored for the production of alpha-hydroxy ketones: nih.gov

Thiamine diphosphate-dependent lyases (ThDP-lyases): These enzymes can catalyze the formation of enantiopure alpha-hydroxy ketones from simple aldehydes. The use of recombinant whole cells overexpressing these lyases in biphasic media has shown high productivity. nih.gov

Hydrolases: Lipases can be used for the kinetic resolution of racemic mixtures of alpha-hydroxy ketones. To overcome the 50% theoretical yield limit, dynamic kinetic resolutions are employed, where the unwanted enantiomer is racemized in situ. nih.gov

Whole-cell redox processes: Various microorganisms can be used to perform stereoselective reductions of diketones or oxidations of vicinal diols to produce enantiopure alpha-hydroxy ketones. nih.gov

Chemical synthesis methods have also advanced. For instance, the asymmetric hydrogenation of 3-oxo carboxylates using chiral ruthenium-BINAP catalysts provides a practical route to beta-hydroxy esters with high enantiomeric purity. orgsyn.org While direct industrial-scale synthesis of (R)-3-Hydroxy-2-oxobutanoic acid is not widely documented, the principles and methodologies developed for related compounds provide a strong foundation for its future large-scale production.

Contribution to Understanding Fundamental Metabolic Processes

The study of (R)-3-Hydroxy-2-oxobutanoic acid and its related alpha-keto beta-hydroxy acids provides profound insights into the intricate network of metabolic pathways. These molecules are central to amino acid catabolism, particularly of threonine, and serve as a link to other major metabolic routes like the citric acid cycle and fatty acid metabolism. mdpi.comwikipedia.org

The investigation of the metabolic fate of (3S)-hydroxy-2-oxobutanoic acid in cancer cells with IDH mutations has unveiled a previously uncharacterized metabolic pathway and highlighted the concept of "metabolic rewiring" in disease states. mdpi.com This discovery underscores how the study of seemingly minor metabolic pathways can lead to a deeper understanding of complex diseases.

Furthermore, related ketone bodies like beta-hydroxybutyrate are now recognized not just as energy carriers but also as crucial signaling molecules that can influence gene expression through epigenetic modifications, such as histone acetylation. wikipedia.org They interact with specific cell surface receptors to modulate metabolic and inflammatory responses. nih.gov By extension, (R)-3-Hydroxy-2-oxobutanoic acid and other alpha-keto beta-hydroxy acids may also possess similar signaling functions, a prospect that warrants further investigation.

The intricate regulation of enzymes involved in the metabolism of these compounds, such as acetolactate synthase and ketol-acid reductoisomerase, reveals the sophisticated control mechanisms that govern metabolic flux and maintain cellular homeostasis. Understanding these regulatory networks is fundamental to our comprehension of both normal physiology and the metabolic dysregulation that occurs in various diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-3-Hydroxy-2-oxobutanoic acid in laboratory settings, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution. For example, chiral catalysts like L-proline derivatives or immobilized lipases (e.g., from Candida antarctica) are used to achieve enantioselectivity. Reaction conditions (pH, temperature) must be tightly controlled to avoid racemization. Purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) ensures stereochemical purity . Kinetic monitoring using NMR or chiral GC-MS is recommended to track enantiomeric excess (ee) during synthesis .

Q. Which spectroscopic techniques are most effective for structural confirmation of (R)-3-Hydroxy-2-oxobutanoic acid, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H and C NMR identify hydroxyl ( 1.5–2.5 ppm) and ketone ( 200–220 ppm) groups. H-H COSY and HSQC resolve overlapping signals in crowded regions .

- IR : Strong absorbance at ~1700 cm (C=O stretch) and ~3400 cm (O-H stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS distinguishes the molecular ion peak (CHO, exact mass 118.0266) from isomers. Contradictions between techniques (e.g., NMR vs. MS) require cross-validation with X-ray crystallography or synthetic standards .

Q. How is (R)-3-Hydroxy-2-oxobutanoic acid isolated from natural sources, and what purification strategies mitigate co-elution with structurally similar metabolites?

- Methodological Answer : The compound is extracted from plant tissues (e.g., fruits) using methanol/water (70:30 v/v) and purified via ion-exchange chromatography (Dowex 50WX8 resin). Co-eluting metabolites (e.g., α-keto acids) are separated by gradient elution RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water). LC-MS/MS with MRM transitions (e.g., m/z 119 → 73) enhances specificity .

Advanced Research Questions

Q. What experimental design challenges arise in ensuring stereochemical purity during large-scale synthesis, and how are they addressed?

- Methodological Answer : Key challenges include:

- Racemization : Minimized by low-temperature reactions (< 0°C) and avoiding basic conditions.

- Catalyst Deactivation : Immobilized enzymes (e.g., CAL-B lipase) improve recyclability and reduce costs .

- Purification : Simulated moving bed (SMB) chromatography achieves >99% ee. Post-synthesis, chiral derivatization (e.g., Mosher’s esters) validates purity via F NMR .

Q. How can computational models predict the metabolic pathways or reactivity of (R)-3-Hydroxy-2-oxobutanoic acid in biological systems?

- Methodological Answer :

- QSAR/QSPR Models : Predict metabolic fate (e.g., β-oxidation or conjugation) using descriptors like logP and topological polar surface area (TPSA). Tools such as ADMET Predictor™ or SwissADME are employed .

- Density Functional Theory (DFT) : Calculates activation energies for reactions (e.g., decarboxylation) under physiological pH. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .

- Machine Learning : Neural networks trained on databases (e.g., Reaxys) identify plausible enzymatic transformations (e.g., by cytochrome P450 isoforms) .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies of (R)-3-Hydroxy-2-oxobutanoic acid?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS quantification in plasma/tissues. Poor in vivo activity may stem from rapid renal clearance, addressed by prodrug design (e.g., esterification) .

- Metabolite Identification : Use C-labeled analogs to track degradation products. Microsomal stability assays (e.g., liver S9 fractions) identify metabolic hotspots .

- Species-Specific Differences : Cross-validate results in multiple models (e.g., murine vs. human hepatocytes) to account for enzyme variability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.